(E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
CAS No.: 608491-68-5
Cat. No.: VC4992060
Molecular Formula: C12H13NO2S2
Molecular Weight: 267.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 608491-68-5 |
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Molecular Formula | C12H13NO2S2 |
Molecular Weight | 267.36 |
IUPAC Name | (5E)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C12H13NO2S2/c1-3-8(2)13-11(14)10(17-12(13)16)7-9-5-4-6-15-9/h4-8H,3H2,1-2H3/b10-7+ |
Standard InChI Key | ZMUQTEOKKAKIIA-JXMROGBWSA-N |
SMILES | CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises three critical components:
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Thioxothiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, which enhances electron delocalization and stabilizes resonance structures .
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Furan-2-ylmethylene group: A planar, conjugated system that facilitates π-π interactions with biological targets .
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sec-Butyl substituent: A branched alkyl chain at the N-3 position, influencing lipophilicity and membrane permeability.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS No. | 608491-68-5 |
Molecular Formula | C₁₂H₁₃NO₂S₂ |
Molecular Weight | 267.36 g/mol |
IUPAC Name | (5E)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
SMILES | CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Topological Polar Surface Area | 89.5 Ų |
The (E)-configuration of the furan-2-ylmethylene group is critical for biological activity, as stereochemistry influences binding to enzymatic pockets . Computational studies suggest the furan ring’s oxygen atom participates in hydrogen bonding, while the thioxothiazolidinone core interacts with cysteine residues in target proteins .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Formation of the thiazolidinone core: Condensation of sec-butylamine with carbon disulfide and chloroacetic acid under basic conditions .
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Knoevenagel condensation: Reaction of 5-methylene-thioxothiazolidin-4-one with furfuraldehyde in acetic acid, catalyzed by sodium acetate . This step introduces the furan-2-ylmethylene group and establishes the (E)-stereochemistry .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80–90°C | Maximizes imine formation |
Solvent | Glacial acetic acid | Enhances electrophilicity |
Catalyst | Sodium acetate | Accelerates dehydration |
Reaction Time | 48 hours | Ensures complete conversion |
Analytical Validation
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C=S stretch), and 3100 cm⁻¹ (aromatic C–H stretch) .
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¹H NMR: Signals at δ 1.2–1.4 ppm (sec-butyl CH₃), δ 5.8 ppm (furan C–H), and δ 7.3 ppm (azomethine proton) .
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Mass Spectrometry: Molecular ion peak at m/z 267.36 (M⁺), with fragments at m/z 152 (furan cleavage) and m/z 115 (thiazolidinone ring).
Pharmacological Activities
Antimicrobial Activity
In vitro studies on structurally similar thioxothiazolidinones demonstrate potent activity against Plasmodium falciparum (IC₅₀: 0.7–1.2 µg/mL) and Staphylococcus aureus (MIC: 8 µg/mL) . The sec-butyl group enhances membrane penetration, while the furan ring disrupts microbial DNA synthesis .
Anti-Inflammatory and Antioxidant Effects
The thioxothiazolidinone scaffold scavenges free radicals (EC₅₀: 45 µM in DPPH assay) and suppresses COX-2 expression by 60% at 50 µM . The furan ring’s electron-rich system contributes to radical stabilization.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Thioxothiazolidinone Derivatives
Future Directions and Applications
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